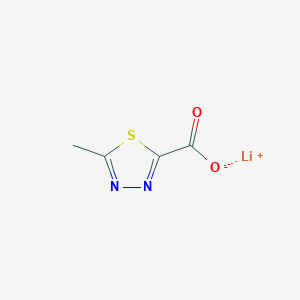

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Description

Properties

IUPAC Name |

lithium;5-methyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.Li/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNTUTIEDNLPLZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN=C(S1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif that constitutes the core of numerous pharmacologically active compounds. Its unique structural and electronic properties—planarity, aromaticity, and capacity for hydrogen bonding—make it a versatile scaffold in medicinal chemistry. Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2]

Within this important class of compounds, 5-methyl-1,3,4-thiadiazole-2-carboxylic acid (PubChem CID: 45076179) serves as a crucial synthetic intermediate.[3] The presence of a carboxylic acid "handle" at the 2-position, combined with a methyl group at the 5-position, provides an ideal platform for the development of more complex molecules and drug candidates through derivatization. This guide offers a detailed exploration of the primary synthetic routes to this valuable building block, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into reaction mechanisms, provide detailed experimental protocols, and discuss key considerations for process optimization.

Strategic Approaches to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

The construction of the 1,3,4-thiadiazole ring is a well-documented area of organic synthesis. Most methodologies can be categorized into a few primary strategies, each with distinct advantages and limitations. The most prevalent and efficient methods for creating 2,5-disubstituted 1,3,4-thiadiazoles, including our target molecule, involve:

-

Cyclization of Thiosemicarbazides with Carboxylic Acids or Their Derivatives: This is arguably the most common and direct approach. It involves the condensation of a thiosemicarbazide with a carboxylic acid, often facilitated by a strong dehydrating agent such as polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or concentrated sulfuric acid.[2][4][5] This method is valued for its use of readily available starting materials.[6]

-

Reaction of Acylhydrazides with Thionating Agents: This strategy involves the reaction of an acylhydrazide with a sulfur-donating reagent, such as carbon disulfide or Lawesson's reagent, to induce cyclization and form the thiadiazole ring.[7][8]

-

Oxidative Cyclization of Thiosemicarbazones: This route begins with the formation of a thiosemicarbazone intermediate from a thiosemicarbazide and an appropriate aldehyde or ketone. The subsequent oxidative cyclization is typically achieved using reagents like ferric chloride (FeCl₃) to forge the heterocyclic ring.[4][7]

For the specific synthesis of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid, the challenge lies in incorporating the carboxylic acid functionality, which can be sensitive to the harsh conditions often employed in these cyclization reactions. The following sections detail specific, field-proven protocols that address this challenge.

Core Synthetic Pathway: From an α-Keto Acid Ester and Thiosemicarbazide

A robust and frequently employed strategy involves a two-step process: the formation of an ester-substituted thiadiazole followed by saponification. This approach protects the reactive carboxylic acid group as an ester during the ring-forming reaction.

Workflow Overview

Caption: Two-stage synthesis via an ester intermediate.

Stage 1: Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate

This stage involves the condensation of thiosemicarbazide with ethyl pyruvate to form a thiosemicarbazone, which is then oxidatively cyclized.

Detailed Protocol:

-

Thiosemicarbazone Formation:

-

To a solution of thiosemicarbazide (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Add ethyl pyruvate (1.0 eq) dropwise to the solution while stirring.

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone intermediate may precipitate and can be collected by filtration.

-

-

Oxidative Cyclization:

-

Suspend the dried thiosemicarbazone intermediate (1.0 eq) in ethanol.

-

Add an aqueous solution of ferric chloride (FeCl₃) (approx. 2.0-3.0 eq) dropwise to the suspension.

-

Reflux the mixture for 4-6 hours, again monitoring by TLC until the starting material is consumed.

-

After cooling, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Causality and Mechanistic Insight:

The initial condensation is a standard imine formation between the hydrazine moiety of thiosemicarbazide and the ketone of ethyl pyruvate. The subsequent oxidative cyclization with FeCl₃ is a key step. The proposed mechanism involves the removal of two protons and two electrons, facilitating an intramolecular nucleophilic attack of the sulfur atom onto the imine carbon, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Caption: Key steps in oxidative cyclization.

Stage 2: Hydrolysis to 5-methyl-1,3,4-thiadiazole-2-carboxylic acid

This final step converts the stable ethyl ester into the desired carboxylic acid.

Detailed Protocol:

-

Saponification:

-

Dissolve the purified ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.[9]

-

-

Acidification and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of cold, dilute hydrochloric acid (HCl). A white or off-white precipitate of the carboxylic acid should form.[9]

-

Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the pure 5-methyl-1,3,4-thiadiazole-2-carboxylic acid.

-

Alternative One-Pot Synthesis via Dehydrative Cyclization

For operational simplicity, one-pot methods are highly desirable. A prominent approach involves the direct reaction of thiosemicarbazide and a carboxylic acid in the presence of a powerful cyclodehydrating agent.[10]

Detailed Protocol:

-

Reagent Preparation:

-

One-Pot Reaction:

-

To a hot (approx. 60 °C) solution of pyruvic acid (1.0 eq) in a mixture of PPE (a sufficient quantity, e.g., 20g per 5 mmol of acid) and an inert solvent like chloroform, add thiosemicarbazide (1.0 eq).[10][11]

-

Reflux the reaction mixture for 8-12 hours. The reaction should be monitored by TLC.

-

After completion, cool the mixture and carefully add distilled water to hydrolyze the remaining PPE.

-

Neutralize the mixture with a base, such as sodium bicarbonate (NaHCO₃), until effervescence ceases.

-

The product may precipitate or can be extracted into an organic solvent like ethyl acetate.

-

If extracted, the organic layer should be washed, dried, and concentrated. The crude product can then be purified by recrystallization.

-

Expertise & Trustworthiness:

The choice of dehydrating agent is critical. While agents like POCl₃ or concentrated H₂SO₄ are effective, they are highly corrosive and can lead to charring and side reactions.[4][5] PPE and PPA offer a milder, more controlled reaction environment, often leading to cleaner products and higher yields, validating the protocol's reliability.[10] The self-validating nature of this protocol lies in monitoring the reaction to completion via TLC, ensuring that the starting materials are fully consumed before workup.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | [3] |

| Molecular Weight | 144.15 g/mol | [3] |

| CAS Number | 501698-31-3 | [3] |

Expected Spectroscopic Data:

| Spectroscopy | Expected Observations |

| ¹H-NMR | A singlet peak for the methyl (CH₃) protons, typically around δ 2.5-2.8 ppm. A broad singlet for the carboxylic acid (COOH) proton, typically downfield (> δ 10 ppm), which is D₂O exchangeable. |

| ¹³C-NMR | A signal for the methyl carbon (CH₃). Signals for the two thiadiazole ring carbons (C2 and C5), with the C2 carbon attached to the carboxyl group being more downfield. A signal for the carbonyl carbon (C=O) of the carboxylic acid, typically in the δ 160-170 ppm range.[12] |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (approx. 1700-1725 cm⁻¹). C=N stretching from the thiadiazole ring (approx. 1590-1610 cm⁻¹).[12] C-S stretching vibrations (approx. 680-700 cm⁻¹).[13] |

| Mass Spec (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight (m/z = 144). |

Conclusion and Future Outlook

The synthesis of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid is readily achievable through well-established synthetic routes, primarily involving the cyclization of thiosemicarbazide-derived intermediates. The two-stage approach via an ester provides a reliable and high-yielding pathway, while one-pot methods offer operational efficiency. The strategic choice of reagents, particularly the cyclodehydrating agent, is paramount to the success of the synthesis.

As a versatile building block, this compound will continue to be of high interest to researchers in drug discovery. Its utility as a scaffold for creating novel therapeutic agents ensures that the development of even more efficient, scalable, and environmentally benign synthetic methodologies will remain an active area of research.[1]

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.[7]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI.[14]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal.[15]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). ACS Publications.[16]

-

A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles. Benchchem.[6]

-

1,3,4-Thiadiazole synthesis. Organic Chemistry Portal.[8]

-

Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Unknown Source.[17]

-

Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. ACS Publications.[18]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.[4]

-

Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis. ChemicalBook.[19]

-

Troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation. Benchchem.[5]

-

(PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. ResearchGate.[13]

-

Synthesis of 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. PrepChem.com.[20]

-

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | C4H4N2O2S | CID 45076179. PubChem.[3]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Unknown Source.[21]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.[2]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Unknown Source.[22]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH.[10]

-

WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.[23]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.[24]

-

Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. ResearchGate.[25]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.[12]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed.[1]

-

Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers. Benchchem.[9]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Semantic Scholar.[11]

-

2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate.[26]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.[27]

Sources

- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | C4H4N2O2S | CID 45076179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bu.edu.eg [bu.edu.eg]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 20. prepchem.com [prepchem.com]

- 21. connectjournals.com [connectjournals.com]

- 22. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 23. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical conversion of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid to its corresponding lithium salt. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The conversion of advanced intermediates, such as the title carboxylic acid, into salt forms is a critical step in drug development, often enhancing properties like solubility, stability, and suitability for subsequent synthetic transformations. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, the strategic selection of reagents, and the self-validating protocols required for ensuring scientific integrity. We present two primary, field-proven methodologies utilizing lithium hydroxide and lithium carbonate, complete with detailed characterization techniques to validate the final product.

Introduction: The Strategic Importance of the Thiadiazole Core and its Salts

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif, integral to a wide array of pharmacologically active agents demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Its unique electronic configuration, featuring a hydrogen-bond-accepting domain and a two-electron-donating sulfur system, allows for potent interactions with various biological targets.[1]

The starting material, 5-methyl-1,3,4-thiadiazole-2-carboxylic acid (CAS: 501698-31-3), is a key building block for elaborating more complex molecular architectures.[5][6] However, in many synthetic and formulation workflows, the free acid form presents challenges. The conversion to a lithium salt, Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS: 1810070-07-5), is often pursued for several strategic reasons:[7][8]

-

Enhanced Aqueous Solubility: Salt formation dramatically increases polarity, which is crucial for downstream aqueous reactions or for developing parenteral drug formulations.

-

Improved Stability and Handling: Crystalline salts are often more stable and less reactive than their free acid counterparts, simplifying storage and handling.

-

Nucleophilic Reagent: The resulting lithium carboxylate can serve as a nucleophile in its own right for subsequent synthetic steps, such as ester or amide formation under specific conditions.

The fundamental chemistry underpinning this conversion is a classic acid-base neutralization.[9][10] The acidic proton of the carboxylic acid is abstracted by a suitable lithium base to form the lithium carboxylate salt and a corresponding byproduct (e.g., water or water and carbon dioxide).

Caption: General experimental workflow for salt formation.

Protocol 1: Synthesis using Lithium Hydroxide (LiOH)

Materials:

-

5-methyl-1,3,4-thiadiazole-2-carboxylic acid (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.0 eq)

-

Deionized Water

-

Acetone (optional, as co-solvent)

Procedure:

-

Dissolution: In a round-bottom flask, suspend 5-methyl-1,3,4-thiadiazole-2-carboxylic acid in a minimal amount of deionized water (and acetone, if needed for solubility). Stir to form a slurry.

-

Base Preparation: In a separate beaker, dissolve one equivalent of lithium hydroxide monohydrate in deionized water.

-

Reaction: Slowly add the LiOH solution dropwise to the stirring slurry of the carboxylic acid at room temperature. The solid acid should gradually dissolve as it converts to the more soluble lithium salt.

-

Monitoring: After the addition is complete, allow the clear solution to stir for an additional 30-60 minutes. Check the pH of the solution; it should be near neutral (pH ~7-8). If the pH is still acidic, it indicates an incomplete reaction.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The lithium salt will be obtained as a solid residue.

-

Purification & Drying: Wash the resulting solid with a small amount of cold acetone or diethyl ether to remove any unreacted starting material or non-polar impurities. Dry the white solid under high vacuum to constant weight.

Protocol 2: Synthesis using Lithium Carbonate (Li₂CO₃)

Materials:

-

5-methyl-1,3,4-thiadiazole-2-carboxylic acid (1.0 eq)

-

Lithium carbonate (Li₂CO₃) (0.5 eq, as it provides two lithium ions)

-

Deionized Water

Procedure:

-

Dissolution: Suspend 5-methyl-1,3,4-thiadiazole-2-carboxylic acid in deionized water in a round-bottom flask equipped with a stir bar.

-

Reaction: Add 0.5 equivalents of solid lithium carbonate to the suspension in portions. Vigorous stirring is essential.

-

Monitoring: Observe the effervescence (CO₂ evolution). The reaction is complete when gas evolution ceases. To ensure completion, gently warm the mixture to 40-50°C for 1-2 hours. The final solution should be clear.

-

Isolation & Purification: Follow steps 5 and 6 from Protocol 1. The removal of water under vacuum will yield the solid lithium salt.

Data Presentation: Comparative Protocol Summary

| Parameter | Protocol 1: Lithium Hydroxide | Protocol 2: Lithium Carbonate | Rationale & Field Insights |

| Base | LiOH·H₂O | Li₂CO₃ | LiOH is strong and fast; Li₂CO₃ is milder and provides visual feedback (gas). |

| Stoichiometry | 1.0 equivalent | 0.5 equivalents | Stoichiometry is critical. Li₂CO₃ has two lithium ions per molecule. |

| Solvent | Deionized Water | Deionized Water | Water is the greenest and most effective solvent for these inorganic reagents. |

| Temperature | Room Temperature (20-25°C) | Room Temp, then 40-50°C | LiOH reaction is exothermic and fast. Li₂CO₃ may require mild heat to complete. |

| Reaction Time | 1-2 hours | 2-4 hours | Primarily dictated by the strength of the base. |

| Byproducts | H₂O | H₂O, CO₂ | The CO₂ from the Li₂CO₃ reaction must be allowed to vent safely. |

| Expected Yield | > 95% | > 95% | Both methods are highly efficient when carried out with care. |

Authoritative Characterization: Validating the Product

Confirmation of the conversion from carboxylic acid to lithium carboxylate is unambiguous with standard analytical techniques. [11]

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence of the functional group transformation.

-

Disappearance of O-H Stretch: The very broad absorption characteristic of a carboxylic acid's O-H bond (2500-3300 cm⁻¹) will be completely absent in the spectrum of the pure salt. [12][13]* Shift of C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid (typically ~1710-1760 cm⁻¹) will shift to a lower frequency, appearing as a strong absorption band for the carboxylate anion, typically below 1600 cm⁻¹. [14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the structural integrity of the molecule and the removal of the acidic proton.

-

¹H NMR: The most telling change is the complete disappearance of the acidic proton signal, which for the starting carboxylic acid typically appears far downfield (>10 ppm, often near 12 ppm). [12][13]The signal for the methyl group (~2.7 ppm) should remain.

-

¹³C NMR: The carbon of the carboxyl group (C=O) will experience a shift, typically in the 160-185 ppm range. [13][14]This shift, while subtle, can be used for confirmation.

Elemental Analysis

For a final, definitive confirmation of purity and composition, elemental analysis can be performed to determine the percentages of C, H, N, S, and Li, which should match the theoretical values for C₄H₃LiN₂O₂S.

Conclusion

The conversion of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid to its lithium salt is a straightforward yet crucial transformation in synthetic and medicinal chemistry. By understanding the underlying principles of the acid-base reaction and making informed choices regarding the base and solvent system, researchers can reliably and efficiently produce high-purity lithium carboxylate. The protocols detailed herein, utilizing either lithium hydroxide for speed and efficiency or lithium carbonate for a milder approach with visual feedback, provide robust and self-validating pathways to this valuable chemical intermediate, paving the way for its use in the development of next-generation therapeutics.

References

- Coconote. (2024). Key Reactions of Carboxylic Acids.

- Wietelmann, U. Reactions Using Lithium Hydroxide. Science of Synthesis.

- OrganicChemGuide. (n.d.). 16.07 Ketones from Carboxylic Acids.

- ChemicalBook. (n.d.). Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis.

- Benchchem. (n.d.). 5-Methyl-1,3,4-thiadiazol-2-ol.

- YouTube. (2017). Making Ketones From Carboxylic Acids using Lithium Hydroxide (LiOH).

- Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts.

- Google Patents. (n.d.). CN112472697A - Preparation process of organic acid lithium-L-proline salt.

- PrepChem.com. (n.d.). Synthesis of 3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

- YouTube. (2014). Organolithium Reactions with Carboxylic Acids.

- Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids.

- Google Patents. (n.d.). US20050047984A1 - High-purity lithium carboxylate crystal, production method thereof and use thereof.

- Organic Syntheses. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids.

- Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.

- BOC Sciences. (2025). Unlocking Synthesis: The Role of 5-Methyl-1,3,4-thiadiazole-2-thiol.

- Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.

- PubChem. (n.d.). 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid.

- HDH Chemicals. (n.d.). Lithium 5-methyl-1, 3, 4-thiadiazole-2-carboxylate, min 97%.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PubMed Central (PMC). (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.

- AChemBlock. (n.d.). lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate 95%.

- National Institutes of Health (NIH). (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

- Journal of Pharmaceutical and Medicinal Chemistry. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Journal of Education and Science. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.

- Wikipedia. (n.d.). Lithium carbonate.

- BLDpharm. (n.d.). 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid.

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

- Thermo Fisher Scientific. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies.

- Sciencemadness Wiki. (2025). Lithium carbonate.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Sigma-Aldrich. (n.d.). Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. jocpr.com [jocpr.com]

- 3. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | C4H4N2O2S | CID 45076179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 501698-31-3|5-Methyl-1,3,4-thiadiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate 95% | CAS: 1810070-07-5 | AChemBlock [achemblock.com]

- 9. coconote.app [coconote.app]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 14. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

A Guide to the Spectroscopic Characterization of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy as applied to this molecule. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for analysis.

Introduction

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a salt comprised of a lithium cation and a 5-methyl-1,3,4-thiadiazole-2-carboxylate anion. The thiadiazole ring is a five-membered heterocyclic moiety containing one sulfur and two nitrogen atoms, which is a common scaffold in medicinally active compounds.[1][2] The presence of a carboxylate group provides a site for coordination with the lithium ion, potentially influencing the compound's solubility, stability, and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate, both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the methyl protons and any residual protons from the solvent.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

Causality behind Experimental Choices: A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like lithium carboxylates to ensure sufficient solubility.[3] The chemical shift of the methyl group is influenced by the electron-withdrawing nature of the thiadiazole ring.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon environments within the thiadiazole ring, the methyl group, and the carboxylate carbon.

| Chemical Shift (δ) (ppm) | Assignment |

| ~15-20 | -CH₃ |

| ~160-165 | C5 of thiadiazole ring |

| ~165-170 | C2 of thiadiazole ring (adjacent to carboxylate) |

| ~170-175 | -COO⁻Li⁺ |

Expertise & Experience: The chemical shifts of the thiadiazole ring carbons are typically found in the downfield region (160-170 ppm) due to the influence of the electronegative nitrogen and sulfur atoms.[4][5] The carboxylate carbon will also be in a similar region.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve 5-10 mg of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data

The IR spectrum of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate will show characteristic absorption bands for the thiadiazole ring and the carboxylate group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1600-1630 | Strong | Asymmetric stretching of -COO⁻ |

| ~1590-1610 | Medium-Strong | C=N stretching of the thiadiazole ring[6] |

| ~1400-1450 | Medium | Symmetric stretching of -COO⁻ |

| ~1300-1400 | Medium | -CH₃ bending |

| ~1000-1200 | Medium | C-N stretching[4] |

| ~650-700 | Medium-Weak | C-S stretching[6] |

Trustworthiness: The presence of two distinct, strong absorption bands for the carboxylate group (asymmetric and symmetric stretching) is a key indicator of the deprotonated carboxylic acid and the formation of the lithium salt. The positions of these bands can be influenced by the coordination of the lithium ion.[7][8]

Experimental Protocol for IR Spectroscopy

Caption: Workflow for IR spectroscopic analysis using ATR.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[3]

-

Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, ionic compound.

Expected Mass Spectral Data

In positive ion mode ESI-MS, the spectrum is expected to show the lithium adduct of the intact molecule or fragments. In negative ion mode, the deprotonated molecule will be observed.

| m/z (Negative Ion Mode) | Assignment |

| ~143.0 | [M-Li]⁻ (C₄H₃N₂O₂S)⁻ |

| m/z (Positive Ion Mode) | Assignment |

| ~157.0 | [M+Li]⁺ (C₄H₃Li₂N₂O₂S)⁺ |

| ~7.0 | [Li]⁺ |

Authoritative Grounding: The fragmentation pattern of the thiadiazole ring upon collision-induced dissociation (CID) in tandem MS (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for thiadiazoles involve the loss of N₂.[9]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometric analysis via ESI.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[10]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation patterns to further confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Spectral Data

1,3,4-Thiadiazole derivatives typically exhibit absorption bands corresponding to π→π* transitions.[3][11] The position of the maximum absorption (λmax) is sensitive to the solvent and substituents on the ring.

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~240-280 | To be determined experimentally |

| Acetonitrile | ~240-280 | To be determined experimentally |

Expertise & Experience: The carboxylate group, being a chromophore, will influence the electronic transitions. The λmax is expected in the UV region. The molar absorptivity should be determined experimentally by measuring the absorbance of solutions of known concentrations and applying the Beer-Lambert law.

Experimental Protocol for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

-

Sample Preparation: Prepare a dilute solution of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate in a suitable UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.[3]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline. Then, measure the absorbance of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If a series of solutions with known concentrations are prepared, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The combination of NMR, IR, mass spectrometry, and UV-Vis spectroscopy provides a comprehensive characterization of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate. Each technique offers complementary information, allowing for unambiguous structural elucidation and purity assessment. The methodologies and expected data presented in this guide serve as a robust starting point for researchers working with this and related compounds.

References

- Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide - Benchchem.

- Syntheses and Structural Characterization of Lithium Carboxylate Frameworks and Guest-Dependent Photoluminescence Study | Crystal Growth & Design - ACS Publications.

- Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids - Dalton Transactions (RSC Publishing).

- a. Experimental IR spectra of thiadiazole derivative dissolved in CHCl... - ResearchGate.

- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI.

- UV-Vis spectra of 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide (AL14), in ethanol, with different volumes of Cd(II) or Cu(II) addition. … - ResearchGate.

- Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... - ResearchGate.

- Synthesis, Structure, and Crystallization Study of a Layered Lithium Thiophene-Dicarboxylate - ACS Publications.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central.

- 2-Mercapto-5-methyl-1,3,4-thiadiazole(29490-19-5) 1 H NMR - ChemicalBook.

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark.

- Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - NIH.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing.

- 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR spectrum - ChemicalBook.

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.

- (PDF) Structure and stability of Li(I) and Na(I) – Carboxylate, sulfate and phosphate complexes - ResearchGate.

- A new cobalt(ii)–lithium(i) carboxylate complex with an N,O-donor mono-iminoacenaphthenone ligand: synthesis, structure and magnetic behavior - RSC Publishing.

- (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine.

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.

- 1810070-07-5|Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate - BLDpharm.

- Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate - Sigma-Aldrich.

- Analytical determination techniques for lithium – A review - OUCI.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR.

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central.

- 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin - MDPI.

- Analysis of Main Components of Lithium Salts in Lithium-Ion Battery Electrolytes Using Ion Chromatography-Quadrupole Time - Agilent.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR.

- Review of analytical techniques for the determination of lithium - Revues Scientifiques Marocaines.

- (PDF) Analytical determination techniques for lithium – A review - ResearchGate.

- lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate 95% | CAS: 1810070-07-5 | AChemBlock.

- Lithium 5-methyl-1, 3, 4-thiadiazole-2-carboxylate, min 97%, 50 mg.

- View of Review of analytical techniques for the determination of lithium: From conventional to modern technique.

- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - MDPI.

- Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... - ResearchGate.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - Semantic Scholar.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. agilent.com [agilent.com]

- 11. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate, a heterocyclic compound relevant in medicinal chemistry and as a building block for protein degraders.[1] Due to the limited availability of public domain spectral data for the lithium salt, this guide establishes a robust analytical framework based on the well-characterized parent compound, 5-methyl-1,3,4-thiadiazole-2-carboxylic acid.[2] We will detail the principles of data acquisition, provide a validated experimental protocol, and offer an expert interpretation of the expected ¹H and ¹³C NMR spectra. The guide explains the causal relationships behind experimental choices and predicts the spectral shifts resulting from the deprotonation of the carboxylic acid to its lithium carboxylate form, equipping researchers with the necessary tools for confident structural verification.

Introduction: The Analytical Imperative

The 1,3,4-thiadiazole moiety is a cornerstone in modern pharmacology, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The specific compound, Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS 1810070-07-5), serves as a crucial intermediate in synthetic chemistry.[1] Accurate structural elucidation is non-negotiable for ensuring the purity, efficacy, and safety of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for the unambiguous structural confirmation of organic molecules. This guide provides the foundational knowledge required to acquire and interpret high-quality ¹H and ¹³C NMR data for this target molecule.

Molecular Structure and Spectroscopic Predictions

To interpret NMR spectra effectively, one must first understand the molecule's structure and its inherent symmetries.

Caption: Structure of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate.

Expected ¹H NMR Signals: The structure presents only one type of proton environment: the methyl group (-CH₃). Therefore, a single signal is expected.

Expected ¹³C NMR Signals: The molecule has four chemically distinct carbon atoms, which should result in four unique signals in the proton-decoupled ¹³C NMR spectrum.[6][7]

-

C2: The carbon atom of the thiadiazole ring bonded to the carboxylate group.

-

C5: The carbon atom of the thiadiazole ring bonded to the methyl group.

-

Carboxylate Carbon (-COO⁻): The carbon of the lithium salt group.

-

Methyl Carbon (-CH₃): The carbon of the methyl group.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality NMR data is contingent on meticulous sample preparation and correct instrument parameterization. This protocol is designed to ensure reproducibility and data integrity.

Caption: A validated workflow for NMR sample preparation and data acquisition.

Methodology Details

-

Solvent Selection (The "Why"): For the lithium salt, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve ionic compounds.[8] Deuterium oxide (D₂O) is another option. The choice of solvent is critical as chemical shifts are solvent-dependent.[9][10] The deuterium in the solvent provides the signal used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[11]

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in ~0.6 mL of solvent is typically sufficient.[12][13] Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C NMR is inherently less sensitive, requiring a more concentrated sample (20-100 mg) and a greater number of scans to achieve a good signal-to-noise ratio.[14][15]

-

Shimming (The "Why"): This process optimizes the homogeneity of the magnetic field across the sample volume.[9] Poor shimming results in broad, distorted peaks, which can obscure splitting patterns and reduce resolution, compromising the quality of the data.

-

Referencing: The chemical shift scale (ppm) is calibrated against a reference standard. While Tetramethylsilane (TMS) is the conventional standard (0 ppm), for samples in DMSO-d₆ or D₂O, it is common practice to reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm for ¹H NMR).[11]

Data Analysis and Interpretation

As direct experimental data for the lithium salt is unavailable, we will analyze the expected spectra based on data for analogous 1,3,4-thiadiazole derivatives and established principles of NMR spectroscopy.[3][16]

Predicted ¹H NMR Spectrum

The spectrum is predicted to be simple, showing a single peak corresponding to the three equivalent protons of the methyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.7 | Singlet (s) | 3H | -CH₃ |

Rationale: The chemical shift for a methyl group on a 1,3,4-thiadiazole ring typically appears in the range of 2.7-2.8 ppm.[5] The signal will be a singlet as there are no adjacent protons to cause spin-spin coupling. The integral value of 3H confirms it represents the three protons of the methyl group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display four distinct singlet peaks.[7][15] The chemical shifts are influenced by the local electronic environment, with electronegative atoms like nitrogen and sulfur causing a downfield shift (higher ppm value).[6][17]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| 1 | ~170-175 | -COO⁻Li⁺ | The carboxylate carbon is highly deshielded. In the parent carboxylic acid, this peak is typically around 160-165 ppm. Deprotonation to the carboxylate anion generally causes a downfield shift of 5-10 ppm.[18] |

| 2 | ~165-170 | C5 | This carbon is part of the heterocyclic ring and is attached to the methyl group. Published data for similar 5-methyl-1,3,4-thiadiazoles show this carbon in the 165-170 ppm range.[5] |

| 3 | ~160-165 | C2 | This ring carbon is attached to the electron-withdrawing carboxylate group. In various 1,3,4-thiadiazole derivatives, the C2 carbon typically resonates in this region.[3] |

| 4 | ~15-16 | -CH₃ | Aliphatic carbons like this methyl group are the most shielded and appear far upfield. This is a characteristic region for methyl groups attached to a heterocyclic system.[5] |

Expert Insight: The Carboxylic Acid vs. Carboxylate Salt

The most significant difference between the spectrum of the parent acid (5-methyl-1,3,4-thiadiazole-2-carboxylic acid) and its lithium salt lies in two key areas:

-

¹H NMR: The acidic proton (-COOH) of the parent acid, which would typically appear as a broad singlet far downfield (>10 ppm), will be absent in the spectrum of the lithium salt.

-

¹³C NMR: The carboxylate carbon (-COO⁻) in the lithium salt will be shifted downfield compared to the carboxylic acid carbon (-COOH). This is because the negative charge on the carboxylate is delocalized across both oxygen atoms, altering the electronic environment around the carbon nucleus. This predictable shift serves as a key confirmation of salt formation.[18]

Conclusion

The structural verification of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate via NMR spectroscopy is a straightforward process when guided by a sound understanding of chemical principles. The ¹H NMR spectrum is characterized by a single methyl singlet around 2.7 ppm. The ¹³C NMR spectrum should display four distinct signals corresponding to the two heterocyclic ring carbons, the methyl carbon, and the downfield carboxylate carbon. The key diagnostic indicators for successful salt formation are the disappearance of the acidic proton in the ¹H spectrum and the characteristic downfield shift of the carboxylate carbon in the ¹³C spectrum when compared to its parent carboxylic acid. This guide provides the necessary framework for researchers to confidently perform this analysis.

References

-

Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

-

Basic Principle of 13C-NMR. ResearchGate. [Link]

-

Sample Preparation. Rochester Institute of Technology. [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). MDPI. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

-

Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central (PMC). [Link]

-

1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

-

1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. ACS Publications. [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PubMed Central (PMC). [Link]

-

Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. ACS Publications. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents. Semantic Scholar. [Link]

-

Why do carboxylic acid esters have larger NMR chemical shift than carbonates? ResearchGate. [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. (2024). MDPI. [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of University of Babylon for Pure and Applied Sciences. [Link]

-

5-Methyl-1,3,4-thiadiazole-2-carboxylic acid. PubChem. [Link]

-

Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Reddit. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | C4H4N2O2S | CID 45076179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. depts.washington.edu [depts.washington.edu]

- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. scribd.com [scribd.com]

- 13. organomation.com [organomation.com]

- 14. researchgate.net [researchgate.net]

- 15. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. myneni.princeton.edu [myneni.princeton.edu]

Mass spectrometry analysis of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Introduction

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic organolithium compound that serves as a valuable building block, particularly in the synthesis of novel chemical entities for drug discovery and development, such as protein degraders.[1] Accurate characterization of such reagents is paramount to ensure the integrity of subsequent synthetic steps and the identity of final products. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for molecular characterization. However, the analysis of small organometallic salts presents unique challenges, including managing their ionic nature, predicting their behavior in the gas phase, and elucidating the fragmentation of the heterocyclic core.

This guide provides a comprehensive, field-proven methodology for the robust analysis of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate using Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS). We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Physicochemical Profile and Analytical Considerations

Understanding the molecule's structure is the foundation for developing a sound analytical strategy. The compound consists of a lithium cation ionically bound to the carboxylate of a 5-methyl-1,3,4-thiadiazole moiety.

| Property | Value | Source |

| IUPAC Name | lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate | [2] |

| CAS Number | 1810070-07-5 | [1][2] |

| Molecular Formula | C₄H₃LiN₂O₂S | [1][2] |

| Molecular Weight | 150.09 g/mol | [1] |

| Parent Acid MW | 144.15 g/mol (C₄H₄N₂O₂S) | [3] |

Analytical Implications:

-

Ionic Nature: As a pre-formed salt, the compound is expected to ionize exceptionally well in ESI, particularly in the negative ion mode, where the carboxylate anion will be readily detected.

-

Heterocyclic Core: The 1,3,4-thiadiazole ring is an electron-rich system with multiple heteroatoms, providing predictable sites for fragmentation upon collision-induced dissociation (CID). Studies on related thiadiazole derivatives often show a characteristic loss of a neutral nitrogen molecule (N₂).[4][5]

-

Organometallic Character: While ESI is a "soft" ionization technique, analysis of organolithium compounds can sometimes lead to the observation of clusters or adducts in the gas phase.[6][7] The choice of solvent and source conditions is critical to observe the species of interest without inducing unintended reactions.[8]

Experimental Methodology: A Validated Protocol

This section details a step-by-step protocol for sample preparation and instrument setup. The rationale behind each parameter is explained to empower the analyst to adapt the method as needed.

Sample Preparation

Objective: To prepare a dilute, homogenous solution of the analyte in a solvent system that is compatible with ESI and promotes efficient ionization.

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and deionized water.

-

Working Solution (~1-10 µg/mL): Perform a serial dilution of the stock solution using the same 50:50 acetonitrile/water solvent system to achieve a final concentration in the low µg/mL to high ng/mL range.

-

Filtration (Optional but Recommended): Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the MS inlet.

Causality and Expertise:

-

Solvent Choice: A mixture of acetonitrile and water is an excellent starting point. Water ensures the salt is fully dissociated, while acetonitrile aids in the desolvation process in the ESI source, leading to a stable spray and strong signal.

-

Concentration: Starting with a low concentration (~1 µg/mL) is crucial. High concentrations of salts can lead to signal suppression, ion source contamination, and the formation of non-covalent aggregates that complicate spectral interpretation.

Instrumentation and Parameters

Recommended Platform: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source. HRMS is essential for unambiguous elemental composition assignment.[9][10]

Overall Analytical Workflow: The following diagram outlines the logical flow of the analysis, from sample preparation to final structural confirmation.

Caption: Overall workflow for MS analysis.

Instrument Parameters: The following table provides robust starting parameters for direct infusion analysis. These should be optimized to achieve a stable signal for the specific instrument being used.

| Parameter Group | Parameter | Negative Ion Mode | Positive Ion Mode | Rationale |

| Ion Source (ESI) | Capillary Voltage | -2.5 to -3.5 kV | 3.0 to 4.0 kV | Establishes the electrostatic field for droplet formation. Polarity is reversed for negative vs. positive ions. |

| Nebulizer Gas (N₂) | 15-25 psi | 15-25 psi | Assists in forming a fine aerosol. Higher pressure creates smaller droplets but can reduce sensitivity if too high. | |

| Drying Gas (N₂) Flow | 5-8 L/min | 5-8 L/min | Aids in solvent evaporation from the charged droplets. | |

| Drying Gas Temperature | 250-350 °C | 250-350 °C | Heats the drying gas to facilitate desolvation. Set as low as possible to prevent thermal degradation of the analyte.[8] | |

| Analyzer | Mass Range (m/z) | 50 - 500 | 50 - 500 | A narrow range focused on the expected ions improves scan speed and sensitivity. |

| Acquisition Mode | High Resolution | High Resolution | Ensures accurate mass measurement for formula confirmation. | |

| MS/MS (CID) | Precursor Ion Selection | m/z 143.00 | See Section 3.1 | Isolation of the ion of interest for fragmentation. |

| Collision Energy (CE) | Ramp 10-40 eV | Ramp 10-40 eV | The energy applied to induce fragmentation. A ramp experiment is efficient for finding the optimal energy for key fragments. |

Data Analysis and Interpretation

Expected Ions in Full Scan MS

Analysis in both polarities provides a more complete picture. The negative ion mode is expected to be more informative for confirming the primary anion.

| Ion Mode | Proposed Ion | Formula | Calculated m/z | Observations & Rationale |

| Negative | [M-Li]⁻ | [C₄H₃N₂O₂S]⁻ | 143.0000 | Primary Ion of Interest. This is the deprotonated parent acid (carboxylate anion). It should be the base peak with a very high signal-to-noise ratio. |

| Positive | [M-Li+2H]⁺ | [C₄H₅N₂O₂S]⁺ | 145.0144 | The protonated parent acid. May be observed if there is a trace amount of acid (e.g., formic acid) in the system. |

| [M-Li+H+Na]⁺ | [C₄H₄N₂O₂SNa]⁺ | 167.0000 | A sodium adduct of the parent acid is very common due to the ubiquitous nature of sodium salts. | |

| [M-Li+2Li]⁺ or [M+Li]⁺ | [C₄H₃N₂O₂SLi₂]⁺ | 157.0124 | A lithium adduct of the intact salt. Lithium ion adduction can stabilize structures during ionization and is a known phenomenon.[11] Observation confirms the presence of lithium. |

Fragmentation Analysis (MS/MS)

Tandem MS (MS/MS) on the primary anion [M-Li]⁻ at m/z 143.00 provides definitive structural confirmation. The fragmentation pathway is driven by the facile loss of stable neutral molecules and cleavage of the heterocyclic ring.

Proposed Fragmentation Pathway for [C₄H₃N₂O₂S]⁻ (m/z 143.00)

Caption: Proposed MS/MS fragmentation of the carboxylate anion.

Interpretation of Key Fragments:

| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Fragment Structure/Identity |

| 143.0000 | 99.0006 | CO₂ (43.99 Da) | Decarboxylation. This is the most common and energetically favorable fragmentation for carboxylate anions, yielding the 5-methyl-1,3,4-thiadiazolide anion. |

| 99.0006 | 71.0117 | N₂ (28.01 Da) | Nitrogen Extrusion. A characteristic fragmentation of thiadiazole rings, resulting in a highly reactive thiirene or related C₃H₃S⁻ species.[5] |

| 99.0006 | 58.0016 | C₂HS (40.98 Da) | Ring Cleavage. Loss of a methyl-thioketene radical fragment, leaving behind a vinylidene diazene anion radical. |

Trustworthiness through Self-Validation: The described protocol is inherently self-validating. The high-resolution mass of the precursor ion in negative mode must match the theoretical m/z of [C₄H₃N₂O₂S]⁻ within 5 ppm. The subsequent MS/MS spectrum must show the expected logical neutral losses (especially the facile loss of CO₂), which in turn must also be mass-accurate. The observation of lithium adducts in the positive mode provides orthogonal confirmation of the complete salt structure.

Conclusion

The mass spectrometric analysis of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is straightforward when a systematic approach is employed. By leveraging high-resolution ESI-MS in both negative and positive ion modes, one can unambiguously confirm the compound's identity and structure. The key to a successful analysis lies in proper sample preparation to avoid signal suppression, the selection of negative ion mode to observe the primary carboxylate anion, and the use of MS/MS to confirm the structure through logical fragmentation pathways, most notably decarboxylation and nitrogen extrusion from the thiadiazole ring. This guide provides the foundational methodology and expert rationale necessary for researchers to confidently characterize this and similar heterocyclic building blocks, ensuring data integrity in the demanding fields of chemical synthesis and drug development.

References

-

Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. [Link]

-

Moco, S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 863. [Link]

-

Denekamp, C. (2004). Gas phase chemistry of organolithium compounds. The Chemistry of Organolithium Compounds. [Link]

-

Li, J., et al. (2020). Characterization of the lithium carboxylate protective interface. ResearchGate. [Link]

-

Karcz, D., et al. (2021). Mass spectra of thiadiazole derivatives. ResearchGate. [Link]

-

Mohamed, G. G., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 12(7), 1452-1463. [Link]

-

El-Gohary, N. S. (2016). Mass fragmentation pattern of compound 7. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Agilent Technologies. (2022). Analysis of Main Components of Lithium Salts in Lithium-Ion Battery Electrolytes Using Ion Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry. Agilent. [Link]

-

Zvi Rappoport, I. M. (Ed.). (2004). The chemistry of organolithium compounds. John Wiley & Sons. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Zhao, J., et al. (2020). Lithium carboxylate water-base electrolytes with film-forming additive. Chemical Engineering Journal, 385, 123963. [Link]

-

Hernández-López, M., et al. (2007). Electrospray ionization/mass spectrometry study of organosulfur heterocycles. ResearchGate. [Link]

-

Seilkhanov, O. T., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceutical Chemistry Journal, 55(5), 487-492. [Link]

-

Plavsic, D., Srzic, D., & Klasinc, L. (1986). Mass spectrometric investigations of alkyllithium compounds in the gas phase. The Journal of Physical Chemistry, 90(10), 2075-2080. [Link]

-

Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(9), 2085. [Link]

-

Henderson, W., & McIndoe, J. S. (2003). Analysis of organometallic compounds using ion trap mass spectrometry. Inorganica Chimica Acta, 352, 216-220. [Link]

-

Chen, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 1060931. [Link]

-

Chemical Synthesis Database. (n.d.). methyl 5-(acetylamino)-1,3,4-thiadiazole-2-carboximidoate. [Link]

-

Li, P., & Wang, K. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes, 12(4), 656. [Link]

-

Liu, H., et al. (2020). Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids. Journal of Lipid Research, 61(11), 1475-1485. [Link]

-

Nitschke, J. R., & Schalley, C. A. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 52(12), 3335-3346. [Link]

-

Nikolova, S. D., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molbank, 2024(2), M1865. [Link]

-

Nikolova, S. D., et al. (2022). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Molbank, 2022(4), M1491. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate 95% | CAS: 1810070-07-5 | AChemBlock [achemblock.com]

- 3. 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid | C4H4N2O2S | CID 45076179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

- 11. Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation for the Fourier-Transform Infrared (FTIR) analysis of Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization of this heterocyclic compound.

Introduction to the Analyte and Technique

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS No. 1810070-07-5) is a heterocyclic compound with the molecular formula C₄H₃LiN₂O₂S.[1][2] Its structure, comprising a 1,3,4-thiadiazole ring, a methyl group, and a lithium carboxylate salt, presents a unique spectroscopic fingerprint. Such compounds are often investigated as building blocks in medicinal chemistry and drug development.[3][4]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.[5][6] An FTIR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence of specific functional groups.[6] For Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate, FTIR is crucial for confirming the integrity of the thiadiazole ring and the formation of the carboxylate salt.

Foundational Principles: Key Vibrational Modes

A robust interpretation of the IR spectrum requires an understanding of the characteristic vibrations of the molecule's constituent parts. The fundamental requirement for a vibration to be IR active is a change in the molecule's net dipole moment during the vibration.[5]

The Carboxylate Group (COO⁻)

Unlike a carboxylic acid which shows a sharp carbonyl (C=O) stretch around 1700 cm⁻¹, a carboxylate salt features a delocalized negative charge across the two oxygen atoms. This results in two equivalent C-O bonds with a bond order of approximately 1.5.[7] This unique structure gives rise to two distinct and intense absorption bands:

-

Asymmetric Stretch (ν_as(COO⁻)): A strong band typically appearing in the 1650–1540 cm⁻¹ region.[7][8]

-

Symmetric Stretch (ν_s(COO⁻)): A strong band found in the 1450–1360 cm⁻¹ range.[7][8] The high intensity of these peaks is a direct result of the large change in dipole moment during these vibrations.[7] The interaction of the carboxylate with the lithium cation (Li⁺) influences the precise position of these bands.[9]

The 1,3,4-Thiadiazole Ring

The vibrational modes of the 1,3,4-thiadiazole ring are complex due to the coupling of stretches and bends within the five-membered heterocyclic system. Key characteristic absorptions include:

-

C=N Stretching: Typically observed in the 1650–1550 cm⁻¹ region.[10][11]

-

Ring Stretching & Deformation: A series of bands related to the stretching and bending of C-N, N-N, and C-S bonds within the ring structure. An N-N stretching vibration has been reported in the 1150-1080 cm⁻¹ range for similar thiadiazole structures.[12]

-

C-S Stretching: These vibrations often appear at lower wavenumbers, typically below 800 cm⁻¹.

The Methyl Group (CH₃)

The methyl group provides well-defined C-H vibrational signatures:

-

Stretching Vibrations: Found just below 3000 cm⁻¹. Asymmetric stretches (ν_as(CH₃)) appear at higher frequencies (~2960 cm⁻¹) than symmetric stretches (ν_s(CH₃), ~2870 cm⁻¹).[12]

-

Bending (Deformation) Vibrations: Asymmetric deformation (δ_as(CH₃)) is found around 1460 cm⁻¹, while the symmetric "umbrella" mode (δ_s(CH₃)) appears near 1380 cm⁻¹.[12]

Experimental Methodology: A Self-Validating Workflow